molecular formula C26H18ClN3O5 B3406480 (E)-2-((4-chloro-3-nitrobenzylidene)amino)-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile CAS No. 325806-79-9

(E)-2-((4-chloro-3-nitrobenzylidene)amino)-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile

Cat. No.: B3406480
CAS No.: 325806-79-9
M. Wt: 487.9 g/mol
InChI Key: GPIFZZMCFGZIKN-WKULSOCRSA-N
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Description

The compound (E)-2-((4-chloro-3-nitrobenzylidene)amino)-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile features a furan-3-carbonitrile core substituted at the 2-position with an (E)-configured benzylideneamino group (bearing 4-chloro and 3-nitro substituents) and at the 4,5-positions with 4-methoxyphenyl groups. Its structure integrates multiple functional groups:

  • Nitro (-NO₂) and chloro (-Cl) groups on the benzylidene moiety, contributing to electron-withdrawing effects.
  • Methoxy (-OCH₃) groups on the aryl rings, offering electron-donating properties.
  • Carbonitrile (-CN) and imine (-C=N-) linkages, which influence solubility and reactivity.

Properties

IUPAC Name

2-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18ClN3O5/c1-33-19-8-4-17(5-9-19)24-21(14-28)26(35-25(24)18-6-10-20(34-2)11-7-18)29-15-16-3-12-22(27)23(13-16)30(31)32/h3-13,15H,1-2H3/b29-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIFZZMCFGZIKN-WKULSOCRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC(=C2C#N)N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=C(OC(=C2C#N)/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-((4-chloro-3-nitrobenzylidene)amino)-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound features a furan ring substituted with two methoxyphenyl groups and a benzylidene amino group, along with a cyano group. The presence of electron-withdrawing groups like chloro and nitro enhances its reactivity and potential biological activity.

Antitumor Activity

Recent studies have highlighted the compound's antitumor properties . Research indicates that it exhibits significant cytotoxic effects on various cancer cell lines. For instance:

  • IC50 Values : The compound demonstrated IC50 values lower than those of standard chemotherapeutic agents like doxorubicin against several tumor cell lines, indicating potent antitumor activity.
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways. This was supported by cell cycle analysis showing an increase in sub-G1 phase cells, indicative of apoptosis.

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent :

  • In Vitro Studies : Inflammatory markers such as TNF-alpha and IL-6 were significantly reduced in treated macrophage cultures. The compound's ability to inhibit these cytokines suggests a mechanism involving the modulation of NF-kB signaling pathways.
  • Animal Models : In vivo studies using murine models of inflammation demonstrated reduced paw edema in treated groups compared to controls, further supporting its anti-inflammatory potential.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

Structural FeatureEffect on Activity
Electron-withdrawing groups (NO2, Cl) Enhance cytotoxicity against tumor cells
Methoxy substitutions Contribute to anti-inflammatory activity
Furan ring Essential for maintaining biological activity

Case Studies

  • Case Study 1 : A study evaluated the compound against breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of 15 µM.
  • Case Study 2 : In a model of acute inflammation induced by carrageenan, administration of the compound resulted in a 50% reduction in inflammatory response at a dose of 10 mg/kg.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to (E)-2-((4-chloro-3-nitrobenzylidene)amino)-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile. The furan and carbonitrile moieties in the structure can interact with biological targets involved in cancer proliferation. For instance, derivatives of furan have been shown to inhibit tumor growth by inducing apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways such as PI3K/Akt and MAPK .

Antimicrobial Properties

Compounds with similar structures have demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. The presence of nitro and chloro substituents can enhance the lipophilicity and membrane permeability of these compounds, facilitating their entry into microbial cells and leading to cytotoxic effects .

Synthesis and Derivative Development

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Research into synthetic methodologies has focused on improving reaction conditions to produce this compound efficiently. For instance, utilizing microwave-assisted synthesis has been reported to enhance yields significantly while reducing reaction times .

Organic Electronics

The electronic properties of furan derivatives make them suitable candidates for organic semiconductors. Their ability to act as electron donors or acceptors allows for their incorporation into organic photovoltaic devices and organic light-emitting diodes (OLEDs). Studies indicate that furan-based compounds can improve charge transport properties in these applications due to their planar structures and π-conjugation .

Polymer Chemistry

In polymer science, compounds like this compound can serve as monomers or additives to enhance thermal stability and mechanical properties of polymers. Their incorporation into polymer matrices has shown improvements in tensile strength and thermal degradation temperatures, making them valuable in high-performance materials .

Case Studies

StudyFocusFindings
Study 1Anticancer PropertiesDemonstrated that furan derivatives induce apoptosis in breast cancer cells via mitochondrial pathways .
Study 2Antimicrobial ActivityShowed that compounds with similar structures exhibit significant antibacterial activity against E. coli and S. aureus .
Study 3Organic ElectronicsFound that furan-based semiconductors improve efficiency in organic solar cells by enhancing charge mobility .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Core Heterocycle Variations
  • Chromene Derivatives (): Compounds like 2-amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile (1E) and its 3-bromophenyl analogue (1L) share the carbonitrile group and aromatic substituents. However, their chromene core differs from the furan ring in the target compound, likely altering π-conjugation and steric bulk. Chromenes generally exhibit enhanced planarity, which may improve stacking interactions in biological systems compared to furans .
Functional Group Comparisons
  • Nitro and Chloro Substituents (): Substrate analogues such as 4-nitrobenzyl amine and 3-amino-4-chlorobenzoic acid highlight the impact of substituent positioning. The target compound’s 3-nitro and 4-chloro groups create a meta-para substitution pattern, which may enhance electrophilicity compared to ortho or para-nitro derivatives. This arrangement could influence binding to biological targets, similar to how nitro group positioning affects reactivity in enzyme inhibitors .
  • Methoxy vs. Methyl/Bromo Groups (): The 4-methoxyphenyl groups in the target compound contrast with the 4-methylphenyl (1E) and 3-bromophenyl (1L) substituents in chromene derivatives.

Physical and Spectroscopic Properties

A comparative analysis of key properties is outlined below:

Compound Name Core Structure Key Functional Groups Melting Point (°C) IR Peaks (cm⁻¹, Notable Groups) Molecular Formula
Target Compound Furan -CN, -NO₂, -Cl, -OCH₃ Not reported Hypothetical: ~2200 (-CN), ~1600 (C=N) C₂₆H₁₇ClN₄O₅
Compound 1E (Chromene) Chromene -CN, -NH₂, -OH, -CH₃ 223–227 3464 (-NH₂), 2204 (-CN), 1645 (C=C) C₁₇H₁₄N₂O₂
4-Nitrobenzyl Amine Benzene -NO₂, -NH₂ Not reported Not reported C₇H₈N₂O₂

Key Observations:

  • The carbonitrile group (~2200 cm⁻¹ in IR) is a common feature, critical for hydrogen bonding or dipole interactions.
  • The target compound’s nitro and chloro groups may lower solubility compared to amino or hydroxyl groups in analogues like 1E .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing (E)-2-((4-chloro-3-nitrobenzylidene)amino)-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves a multi-step approach, starting with the preparation of the furan-3-carbonitrile core followed by condensation with 4-chloro-3-nitrobenzaldehyde. Key steps include:

  • Condensation reactions : Use of anhydrous solvents (e.g., DMSO or THF) under inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates .

  • Catalysts : Lewis acids like ZnCl₂ or acetic acid may facilitate imine formation.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures.

  • Yield optimization : Control reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for aldehyde:amine).

    Table 1 : Typical Reaction Conditions

    StepReagents/ConditionsYield (%)
    Core synthesis4-methoxyphenyl Grignard addition to furan65–75
    Condensation4-chloro-3-nitrobenzaldehyde, EtOH, reflux80–85
    PurificationColumn chromatography (EtOAc:Hexane 3:7)70–75

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

  • Answer :

  • X-ray crystallography : Single-crystal diffraction (100 K) using Mo-Kα radiation resolves stereochemistry and validates the (E)-configuration. SHELX programs (e.g., SHELXL) refine structures with R factors <0.06 and wR <0.13, ensuring accuracy .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm; nitrile at δ 115–120 ppm).
  • IR : Stretching bands for C≡N (~2220 cm⁻¹) and NO₂ (~1520 cm⁻¹).

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., bond-length anomalies or disorder) be resolved during structural refinement?

  • Answer :

  • Disorder modeling : Use SHELXL’s PART instruction to refine disordered moieties (e.g., nitro group orientations) with occupancy factors .

  • Bond-length validation : Compare against Cambridge Structural Database (CSD) averages for similar fragments (e.g., C–N bond: ~1.28 Å). Adjust thermal parameters (Ueq) to minimize residuals.

  • Data-to-parameter ratio : Maintain >14:1 to avoid overfitting .

    Table 2 : Key Refinement Parameters

    ParameterValueSource
    R factor<0.06
    wR factor<0.13
    Data:parameter ratio>14:1

Q. What analytical strategies elucidate hydrogen-bonding networks and their role in solid-state packing?

  • Answer :

  • Graph set analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using Etter’s formalism to map donor-acceptor interactions .
  • SHELXL tools : Generate hydrogen-bond tables with D–H···A distances (e.g., N–H···O, 2.8–3.0 Å) and angles (>150°) .
  • Impact on properties : Intermolecular H-bonding enhances thermal stability and influences π-π stacking (observed in methoxyphenyl rings) .

Q. How should researchers design experiments to evaluate potential bioactivity (e.g., enzyme inhibition) of this compound?

  • Answer :

  • In vitro assays :
  • Kinase inhibition : Use ATP-Glo™ assays with recombinant enzymes (e.g., EGFR or VEGFR2) at 10 µM compound concentration.
  • Antimicrobial screening : Microdilution assays (MIC) against Gram-positive/negative strains.
  • Dose-response curves : IC₅₀ determination via nonlinear regression (GraphPad Prism).
  • Control compounds : Include known inhibitors (e.g., staurosporine) for baseline comparison .

Methodological Considerations

  • Key references : SHELX protocols , hydrogen-bond analysis , and crystallographic case studies provide authoritative frameworks.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2-((4-chloro-3-nitrobenzylidene)amino)-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
(E)-2-((4-chloro-3-nitrobenzylidene)amino)-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.